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Compound of Interest

Compound Name:
6-Bromo-8-fluoroimidazo[1,2-

a]pyridine

Cat. No.: B1291569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties
6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound belonging

to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to

its presence in a variety of biologically active molecules. The strategic placement of the bromo

and fluoro substituents on the imidazo[1,2-a]pyridine core influences its physicochemical

properties and biological activity, making it a valuable intermediate in the synthesis of targeted

therapeutic agents.

Physicochemical Data
A summary of the key physicochemical properties for 6-Bromo-8-fluoroimidazo[1,2-
a]pyridine is provided in the table below. It is important to note that while some experimental

data for related compounds is available, specific experimentally determined values for this

compound are limited in publicly accessible literature.
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Property Value Source

Molecular Formula C₇H₄BrFN₂ --INVALID-LINK--[1]

Molecular Weight 215.02 g/mol --INVALID-LINK--[2]

Appearance Solid (predicted) N/A

Melting Point
76-81 °C (for 6-

bromoimidazo[1,2-a]pyridine)
--INVALID-LINK--[3]

Boiling Point Not available N/A

Density 1.806 g/cm³ (predicted) --INVALID-LINK--

Solubility Not available N/A

CAS Number 474709-06-3 --INVALID-LINK--[1]

Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 6-Bromo-
8-fluoroimidazo[1,2-a]pyridine is not readily available in the surveyed literature. Researchers

synthesizing or working with this compound would need to perform these analyses to confirm

its identity and purity.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Bromo-8-
fluoroimidazo[1,2-a]pyridine is not explicitly documented in readily available literature, a

general and widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the

Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyridine

derivative with an α-halocarbonyl compound.

General Synthetic Approach
A plausible synthetic route for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine would involve the

reaction of 2-amino-5-bromo-3-fluoropyridine with a suitable two-carbon synthon, such as

chloroacetaldehyde or bromoacetaldehyde.
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A patent for the synthesis of the related compound, 6-bromoimidazo[1,2-a]pyridine, describes

reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde in the

presence of a base (such as sodium bicarbonate, sodium hydroxide, or triethylamine) in a

solvent like water or ethanol.[4] The reaction is typically carried out at a temperature between

25-50 °C for 2 to 24 hours.[4] The product can then be isolated by extraction and purified by

recrystallization.[4]

Experimental Workflow: General Synthesis of Imidazo[1,2-a]pyridines
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Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Core Biological Activities and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to

interact with a variety of biological targets. 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a key

intermediate in the development of kinase inhibitors and anxiolytic agents.[2]

Kinase Inhibition and the PI3K/Akt/mTOR Pathway
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of

protein kinases, which are crucial regulators of cell signaling.[5] One of the key pathways

targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other

diseases.

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the proliferation of cancer cells

by downregulating the phosphorylation of Akt and its downstream target, mTOR.[5][6] This

inhibition leads to cell cycle arrest and the induction of apoptosis.[5][6] The mechanism often

involves the induction of p53 and p21, which are key regulators of the cell cycle, and an

increase in the pro-apoptotic protein BAX.[5]

Signaling Pathway: Imidazo[1,2-a]pyridine Inhibition of the PI3K/Akt/mTOR Pathway
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1291569?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anxiolytic Activity and GABAA Receptor Modulation
Imidazo[1,2-a]pyridine derivatives are also known for their anxiolytic properties, which are

primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA)

receptors in the central nervous system.[7] These receptors are ligand-gated ion channels that

are the primary sites of inhibitory neurotransmission in the brain.

Compounds with the imidazo[1,2-a]pyridine scaffold can act as positive allosteric modulators

(PAMs) of GABAA receptors.[7] They bind to a site on the receptor that is distinct from the

GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride

ions and hyperpolarization of the neuron. This enhanced inhibitory signaling results in a

reduction of neuronal excitability and produces anxiolytic effects. Some derivatives show

selectivity for specific GABAA receptor subtypes, which can lead to a more favorable side-

effect profile, such as reduced sedation.[8]

Signaling Pathway: Modulation of GABAA Receptors by Imidazo[1,2-a]pyridines
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Caption: Allosteric modulation of GABAA receptors by imidazo[1,2-a]pyridine derivatives.

Conclusion
6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a valuable building block for the development of

novel therapeutics. Its utility as a precursor for kinase inhibitors and anxiolytic agents highlights

the importance of the imidazo[1,2-a]pyridine scaffold in drug discovery. Further research to fully

characterize the physicochemical properties and to develop optimized synthetic routes for this

compound is warranted. Moreover, detailed investigations into the specific interactions of its

derivatives with biological targets will continue to provide valuable insights for the design of

next-generation therapies for cancer and neurological disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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